![molecular formula C18H10BrNO B15198097 12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)
12-Bromo-7H-Benzofuro[2,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Bromo-7H-Benzofuro[2,3-b]carbazole is a synthetic organic compound with the molecular formula C18H10BrNO. It belongs to the class of benzofurocarbazoles, which are known for their complex polycyclic structures. This compound is characterized by the presence of a bromine atom at the 12th position of the benzofurocarbazole skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Bromo-7H-Benzofuro[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the bromination of 7H-Benzofuro[2,3-b]carbazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
12-Bromo-7H-Benzofuro[2,3-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurocarbazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
12-Bromo-7H-Benzofuro[2,3-b]carbazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 12-Bromo-7H-Benzofuro[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, thereby affecting cellular processes such as replication, transcription, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7H-Benzofuro[2,3-b]carbazole: The parent compound without the bromine atom.
12-Chloro-7H-Benzofuro[2,3-b]carbazole: A similar compound with a chlorine atom instead of bromine.
12-Iodo-7H-Benzofuro[2,3-b]carbazole: A similar compound with an iodine atom instead of bromine.
Uniqueness
12-Bromo-7H-Benzofuro[2,3-b]carbazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C18H10BrNO |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
12-bromo-7H-[1]benzofuro[2,3-b]carbazole |
InChI |
InChI=1S/C18H10BrNO/c19-18-16-10-5-1-3-7-12(10)20-13(16)9-15-17(18)11-6-2-4-8-14(11)21-15/h1-9,20H |
InChI Key |
NMQJDDRRLQRXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(C=C3N2)OC5=CC=CC=C54)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


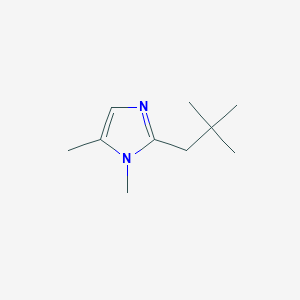
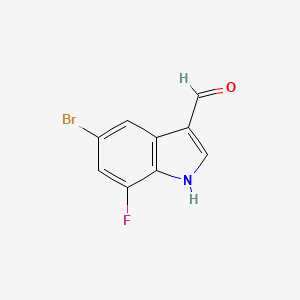
![3-Bromodibenzo[b,d]furan-4-ol](/img/structure/B15198032.png)
![5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B15198037.png)
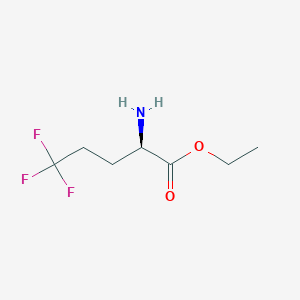
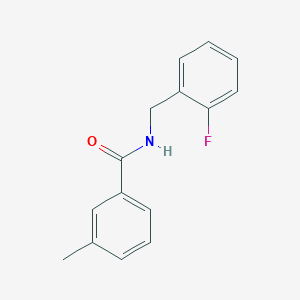
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
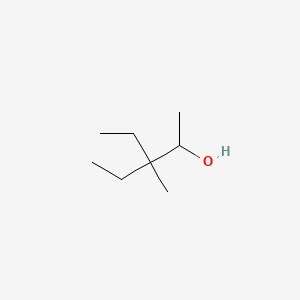
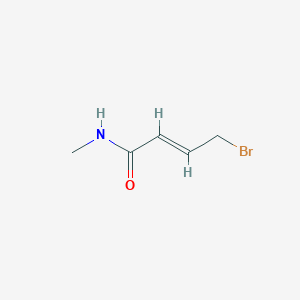
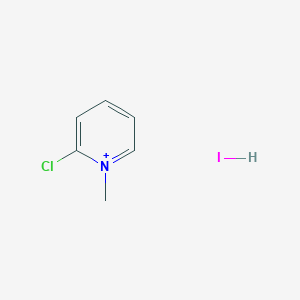
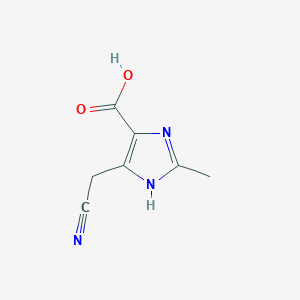


![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
